
Naxagolide hydrochloride
説明
Historical Context of Naxagolide Hydrochloride Development and Research
The story of this compound is rooted in the quest for effective treatments for neurological disorders, particularly Parkinson's disease.
Early Discoveries and Initial Characterization of this compound
Naxagolide was first identified as a potent dopamine D2-receptor agonist. ebi.ac.uk Its chemical structure is (4aR,10bR)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b] ebi.ac.ukrbgg.comoxazin-9-ol hydrochloride. hodoodo.com Early research in the 1980s focused on its potential as an antiparkinsonian agent. ebi.ac.ukebi.ac.uk Studies in animal models demonstrated that naxagolide could induce behaviors consistent with dopamine receptor activation, such as stereotypic behavior in rats and contralateral turning in rats with unilateral substantia nigra lesions. ebi.ac.uk These effects were blockable by the D2 antagonist haloperidol, confirming its mechanism of action. ebi.ac.uk
Evolution of Research Focus for this compound
The initial focus on this compound was primarily for its potential as a monotherapy for Parkinson's disease. universiteitleiden.nl Researchers were particularly interested in its potential for transdermal delivery due to its moderate lipophilicity. universiteitleiden.nl However, as research progressed, the focus began to shift. The aminotetraline core of naxagolide is a "privileged structure" found in various biologically active molecules, which spurred interest in its potential for other applications. researchgate.net
Later, a significant evolution in the research focus for naxagolide was the development of its radiolabeled form, [11C]-(+)-PHNO (Naxagolide C-11). This opened a new avenue of research, utilizing naxagolide as a tool for positron emission tomography (PET) imaging to study dopamine D2 and D3 receptors in the brain.
Current Status of this compound in Preclinical and Clinical Research
Despite promising early findings, the trajectory of this compound's development took a significant turn.
Discontinued Clinical Development of this compound
The clinical development of this compound for the treatment of Parkinson's disease was ultimately discontinued. ebi.ac.ukebi.ac.uk This decision was reportedly due to a lack of efficacy when used as a monotherapy and concerns regarding its toxicity. universiteitleiden.nl While showing promise in early studies, it did not meet the necessary therapeutic endpoints in later-stage clinical trials to warrant further development as a primary treatment for Parkinson's disease. universiteitleiden.nlsanofi.com
Contemporary Academic Utilization of this compound
In modern academic research, this compound, particularly its radiolabeled form [11C]-(+)-PHNO, remains a valuable tool. It is used as a PET ligand to investigate the role of D2/D3 receptors in various neurological and psychiatric conditions, including smoking addiction and the effects of certain drugs on the dopamine system. clinicaltrials.gov The National Institute of Mental Health (NIMH) Chemical Synthesis and Drug Supply Program makes this compound available to qualified academic investigators for basic and clinical research in psychopharmacology. rti.org This ongoing use underscores its importance as a research compound for understanding the intricacies of the brain's dopamine system. rti.org
Research Phase | Focus | Key Findings | Status |
Early Preclinical | Antiparkinsonian effects | Potent D2 agonist, induced dopamine-related behaviors in animal models. ebi.ac.uk | Completed |
Early Clinical | Monotherapy for Parkinson's Disease | Investigated for transdermal delivery. universiteitleiden.nl | Discontinued |
Later Research | PET Imaging Ligand | [11C]-(+)-PHNO developed for imaging D2/D3 receptors. | Ongoing |
Current Academic Use | Psychopharmacology Research | Used to study dopamine system in various conditions. rti.org | Ongoing |
特性
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-CTHHTMFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60244221 | |
Record name | Naxagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-65-4 | |
Record name | Naxagolide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naxagolide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naxagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAXAGOLIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Pharmacological Aspects of Naxagolide Hydrochloride
Receptor Binding and Selectivity of Naxagolide Hydrochloride
This compound exhibits a distinct receptor binding profile, characterized by its high affinity and agonist activity primarily at dopamine D2 and D3 receptors. Its selectivity, particularly its preference for the D3 receptor subtype, has been a key area of investigation.
Dopamine D2 Receptor Agonism of this compound
Naxagolide is a potent agonist at the dopamine D2 receptor. ebi.ac.uk It effectively binds to and activates these receptors, which are crucial in various physiological processes. The agonistic activity of naxagolide at D2 receptors has been demonstrated in numerous in vitro and in vivo studies. ebi.ac.uk This interaction is central to its pharmacological effects. The carbon-11 labeled version of naxagolide, [11C]-(+)-PHNO, has proven to be a valuable radiotracer for imaging the high-affinity state of dopamine D2 receptors using positron emission tomography (PET), allowing for the visualization of agonist binding sites.
Dopamine D3 Receptor Agonism and Preferential Selectivity of this compound
A defining characteristic of naxagolide is its high affinity for the dopamine D3 receptor, often showing preferential selectivity for D3 over D2 receptors. frontiersin.org Studies have reported a 50-fold selectivity for human recombinant D3 receptors (Ki: 0.16 nM) compared to D2 receptors (Ki: 8.5 nM). frontiersin.org This D3-preferential agonism is a significant aspect of its pharmacological profile, as D3 receptors are implicated in different neurological and psychiatric conditions compared to D2 receptors. nih.gov The higher affinity for D3 receptors suggests that naxagolide may exert a considerable portion of its effects through this particular receptor subtype. frontiersin.org PET studies in nonhuman primates have confirmed that [11C]-(+)-PHNO exhibits relative selectivity for D3 over high-affinity D2 receptor sites in vivo.
Stereoisomerism and Its Impact on Receptor Activity: Focus on (+)-PHNO and ent-Naxagolide Hydrochloride
The stereochemistry of naxagolide is critical to its receptor activity. The (+)-enantiomer, (+)-PHNO, is the biologically active form, exhibiting high affinity for dopamine receptors. ebi.ac.uk In contrast, its enantiomer, ent-naxagolide hydrochloride, demonstrates significantly different pharmacological properties. adooq.commedchemexpress.com For many rigid dopamine agonists, the highest affinity for dopamine receptors is found in a specific enantiomer. ebi.ac.uk In the case of naxagolide, the (+)-(4aR,10bR) configuration is responsible for its potent D2/D3 agonist activity. ebi.ac.uk The (-)-enantiomer of a related naphthoxazine compound, with a 4aS,10bR configuration, showed no selectivity for any of the dopamine receptors and also displayed affinity for 5-HT1A receptors, highlighting the profound impact of stereoisomerism on receptor binding and selectivity. ebi.ac.uk
In Vitro Binding Characteristics of this compound (e.g., [3H]apomorphine, [3H]spiperone, [3H]raclopride)
In vitro binding assays have been instrumental in characterizing the receptor affinity of naxagolide. Using radioligands such as [3H]apomorphine and [3H]spiperone, the inhibitory concentrations (IC50) of naxagolide have been determined. Naxagolide inhibits the binding of [3H]apomorphine with an IC50 of 23 nM and [3H]spiperone with an IC50 of 55 nM to rat striatal membranes. medchemexpress.com
Comparative studies using 3H-PHNO (naxagolide) and the D2/D3 antagonist [3H]raclopride in rat striatal membranes revealed that 3H-PHNO exhibited higher affinity, although with a lower maximum number of binding sites (Bmax), compared to [3H]raclopride. The binding of 3H-PHNO in the striatum was sensitive to inhibition by Gpp(NH)p, a characteristic of agonist binding to G protein-coupled receptors.
Table 1: In Vitro Binding Affinities of this compound
Radioligand | Tissue | Parameter | Value (nM) |
---|---|---|---|
[3H]apomorphine | Rat striatal membranes | IC50 | 23 |
[3H]spiperone | Rat striatal membranes | IC50 | 55 |
Human D3 Receptor | Recombinant cells | Ki | 0.16 |
Human D2 Receptor | Recombinant cells | Ki | 8.5 |
Data sourced from multiple in vitro studies. frontiersin.orgmedchemexpress.com
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For naxagolide and its analogues, SAR studies have been crucial in identifying the key structural features responsible for their potent and selective dopamine receptor agonism. nih.govnih.gov
The tricyclic naphthoxazine core of naxagolide is a critical determinant of its activity. Modifications to this scaffold have been explored to enhance potency and selectivity. For instance, the position of the hydroxyl group on the aromatic ring and the nature of the substituent on the nitrogen atom significantly impact receptor affinity and efficacy. ebi.ac.uk
A key finding from SAR studies is the distinction between the naphthoxazine structure of naxagolide and the analogous benzopyranoxazine structure of compounds like PD 128907. The oxygen atom at the 6-position in the benzopyranoxazine series is a distinguishing feature that confers high dopamine D3 receptor selectivity. ebi.ac.uk To further explore this, bioisosteric replacement of this oxygen with a sulfur atom to create thiopyran analogues was investigated, demonstrating the systematic approach of SAR in medicinal chemistry. ebi.ac.uk
The N-propyl group in naxagolide is also important for its activity. Altering the length and nature of this alkyl chain can modulate affinity and selectivity for dopamine receptor subtypes. These systematic modifications allow medicinal chemists to fine-tune the pharmacological profile of lead compounds. gardp.orgoncodesign-services.com
Key Structural Features for Dopamine Receptor Agonism
The efficacy of Naxagolide as a dopamine receptor agonist is intrinsically linked to its molecular architecture, which contains a pharmacophore that mimics endogenous dopamine. The core of the molecule is a rigid tricyclic naphthoxazine system, which properly orients the key interacting moieties for effective receptor binding. wikipedia.orgebi.ac.uk
The essential structural components for its agonist activity include:
A Phenolic Hydroxyl Group: Located at the 9-position of the naphthoxazine ring, this hydroxyl group is a critical feature for dopamine receptor activation. ebi.ac.uk It acts as a hydrogen bond donor, mimicking the meta-hydroxyl group of dopamine, which is essential for high-affinity binding and intrinsic activity at D2-like receptors.
An Ionizable Nitrogen Atom: The tertiary amine within the oxazine ring is basic and exists in a protonated, cationic state at physiological pH. ebi.ac.uk This positively charged nitrogen is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of dopamine receptors, a key interaction for anchoring most dopaminergic ligands. nih.gov
The N-Propyl Group: The propyl substituent on the nitrogen atom plays a significant role in defining the compound's potency and selectivity profile. The length and nature of this alkyl chain are known to modulate affinity for different dopamine receptor subtypes.
Specific Stereochemistry: Naxagolide possesses two chiral centers, and its biological activity is stereospecific. The (+)-(4aR,10bR) enantiomer is the active form, demonstrating high affinity for dopamine receptors, whereas the ent-naxagolide (the opposite enantiomer) has different pharmacological properties. hodoodo.com This specific spatial arrangement is necessary to fit optimally into the chiral binding pocket of the receptor.
These features collectively create a molecule that not only binds with high affinity but also effectively activates the receptor, initiating downstream signaling cascades.
Modifications and Their Impact on Receptor Selectivity and Potency
The development of selective dopamine receptor ligands is a primary goal in medicinal chemistry to achieve targeted therapeutic effects. Naxagolide exhibits a notable preference for the D3 receptor subtype over the D2 subtype. wikipedia.org Binding studies have shown that (+)-PHNO (Naxagolide) possesses approximately 50-fold selectivity for the human D3 receptor compared to the D2 receptor. frontiersin.org
Receptor Subtype | Binding Affinity (Ki) | Reference |
---|---|---|
Dopamine D3 Receptor | 0.16 nM | frontiersin.org |
Dopamine D2 Receptor | 8.5 nM | frontiersin.org |
Structure-activity relationship (SAR) studies on Naxagolide and related compounds have provided insights into how structural modifications influence receptor affinity and selectivity. The exploration of bioisosteric replacements and other structural alterations has been a key strategy. ebi.ac.uknih.gov
A prominent example comes from the study of analogues where the oxygen atom in the 6-position of the related benzopyranoxazine structure is replaced. For instance, replacing the oxygen with a sulfur atom to create thiopyran analogues significantly alters the pharmacological profile. ebi.ac.uk
Bioisosteric Replacement: The synthesis of thiopyran analogues, where the ring oxygen is replaced by sulfur, demonstrated a profound impact on receptor selectivity. While the parent oxygen-containing compound, (+)-PD 128907, is highly D3-selective, its thiopyran analogue ((-)-9) showed a loss of selectivity and became a potent full agonist at D2 receptors and a partial agonist at D3 receptors. ebi.ac.uk
Stereochemistry: The cis-analogue of the thiopyran derivative displayed a similar profile of D2 full agonism and D3 partial agonism but with lower potency, highlighting the importance of the trans-fused ring system for optimal activity. ebi.ac.uk
These findings underscore that even subtle changes to the tricyclic core of Naxagolide can dramatically shift its interaction with dopamine receptor subtypes, altering both its binding strength (potency) and its preference for one receptor over another (selectivity). ebi.ac.uk
Compound | Key Structural Modification | Observed Impact on Activity Profile | Reference |
---|---|---|---|
(-)-9 (Thiopyran analogue) | Bioisosteric replacement of ring oxygen with sulfur | Loss of D3 selectivity; potent full D2 agonist, partial D3 agonist | ebi.ac.uk |
Sulfoxide of (-)-9 | Oxidation of sulfur in thiopyran ring | Some D3 selectivity restored, but with lower affinity | ebi.ac.uk |
(+/-)-cis-10 (cis-Thiopyran analogue) | Change in stereochemistry from trans to cis | Similar profile to (-)-9 but with lower potency | ebi.ac.uk |
Computational Approaches in this compound SAR
Computational chemistry provides powerful tools for understanding the structure-activity relationships (SAR) of ligands like Naxagolide at the molecular level. dovepress.com These methods complement experimental data by providing detailed insights into the interactions between the drug and its receptor target, guiding the design of new, more selective, and potent analogues. nih.govchemrxiv.org
Pharmacophore Mapping: This technique is used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For dopamine agonists like Naxagolide, a pharmacophore model would typically include the locations of the hydroxyl group, the protonated nitrogen, and the aromatic ring. nih.gov This model serves as a template to design novel molecules that fit the receptor's binding site.
Molecular Docking: Docking simulations are used to predict the preferred orientation of Naxagolide within the binding pocket of the D2 and D3 receptors. These simulations can reveal key intermolecular interactions, such as the hydrogen bond between the drug's hydroxyl group and a serine residue in the receptor, and the ionic interaction between the drug's nitrogen and an aspartate residue. nih.gov By comparing the docking scores and binding poses in D2 versus D3 receptors, researchers can rationalize the observed selectivity and identify regions of the molecule that can be modified to enhance it further. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chemrxiv.org By analyzing a dataset of Naxagolide analogues, QSAR models can predict the potency or selectivity of new, unsynthesized compounds. nih.gov Machine learning and deep learning algorithms are increasingly being used to build highly predictive QSAR models for dopamine receptor ligands, helping to prioritize synthetic efforts. chemrxiv.org These models can decode the key physicochemical features that govern receptor affinity and selectivity. chemrxiv.org
These computational approaches provide a robust framework for analyzing the SAR of Naxagolide, enabling a more rational, structure-based approach to drug design. dovepress.com They help researchers visualize and quantify the subtle molecular forces that drive ligand binding and activation, accelerating the discovery of next-generation therapeutic agents.
Iii. Preclinical Research of Naxagolide Hydrochloride
Pharmacokinetic and Pharmacodynamic Profiling of Naxagolide Hydrochloride
Pharmacokinetic and pharmacodynamic profiling is essential to understand a drug's transit through and effect on the body.
The investigation of metabolic pathways is crucial for identifying how a compound is chemically altered within the body, which can produce various metabolites that may be active or inactive. dana-farber.orgbioivt.com For [11C]-(+)-PHNO, the existence of radiolabeled metabolites has been acknowledged as a factor in quantitative imaging studies, particularly outside the blood-brain barrier. snmjournals.org However, specific research detailing the metabolic pathways of this compound, including the enzymes involved (e.g., cytochrome P450 isoforms) and the chemical structures of its major metabolites in preclinical species, is not available in publicly accessible literature. nih.gov
Pharmacodynamic (PD) markers are used to measure the physiological effect of a drug on its target. cancer.govveedalifesciences.com In preclinical studies with Naxagolide ((+)-PHNO), several neurochemical and endocrine changes have been identified as reliable PD markers of its central D2 agonist activity. nih.gov
Administration of Naxagolide in rats produced dose-dependent decreases in the brain concentrations of dopamine metabolites, specifically 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This effect is consistent with the activation of presynaptic D2 autoreceptors, which leads to reduced dopamine synthesis and turnover. Furthermore, Naxagolide administration caused a marked decrease in serum prolactin levels, a well-established biomarker for central dopamine D2 receptor activation. nih.gov These effects on both brain metabolites and serum prolactin were blocked by centrally-acting dopamine antagonists like spiperone and haloperidol, confirming the specificity of the mechanism. nih.gov In vitro, Naxagolide's ability to inhibit the binding of other radiolabeled ligands to D2 receptors serves as a direct marker of target engagement. nih.gov
Table 2: Key Pharmacodynamic (PD) Markers for this compound in Preclinical Studies
Marker Type | Marker | Effect of Naxagolide | Species | Reference |
---|---|---|---|---|
Neurochemical | DOPAC (in brain) | Decrease | Rat | nih.gov |
Neurochemical | HVA (in brain) | Decrease | Rat | nih.gov |
Endocrine | Serum Prolactin | Decrease | Rat | nih.gov |
Receptor Occupancy | In vivo 3H-PHNO binding | Inhibition measured | Rat | nih.gov |
Investigation of Metabolic Pathways of this compound
Toxicology and Safety Pharmacology of this compound in Preclinical Context
Toxicology and safety pharmacology studies are designed to identify potential adverse effects of a new chemical entity before it is administered to humans. researchgate.net These studies assess effects on vital functions and identify target organs for toxicity.
Single-dose and repeat-dose toxicity studies are standard components of a preclinical safety evaluation, designed to characterize the toxicological profile of a compound after acute and chronic exposure, respectively. fda.govwuxiapptec.comeuropa.eu These studies are typically conducted in at least one rodent and one non-rodent species to identify dose-limiting toxicities and establish a No-Observed-Adverse-Effect Level (NOAEL). beilstein-journals.orgnih.gov Despite the requirement of such studies for clinical development, specific data from single or repeat-dose toxicology studies for this compound are not described in the available public literature.
Genotoxicity Assessments
Genotoxicity testing is a critical component of preclinical safety assessment, designed to detect compounds that can induce damage to the genetic material of cells. itrlab.com Such damage can lead to mutations and may be associated with carcinogenesis. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a standard battery of tests to assess the genotoxic potential of new pharmaceuticals. fda.goveuropa.eu
The standard test battery typically includes:
A test for gene mutation in bacteria: The bacterial reverse mutation assay, commonly known as the Ames test, is used to screen for compounds that can cause gene mutations. itrlab.com
An in vitro test in mammalian cells: This evaluates the potential for chromosomal damage. Options include the in vitro micronucleus test or the chromosomal aberration assay. itrlab.com
An in vivo test for genotoxicity: This confirms findings in a whole animal model and assesses chromosomal damage in hematopoietic cells, typically using the rodent bone marrow micronucleus test or chromosomal aberration assay. itrlab.comnih.gov
A negative result across the standard battery generally indicates that the test compound is not a genetic hazard. Positive results in any of these assays would trigger further investigation to understand the mechanism and its relevance to human risk.
Genotoxicity Test | Test System | Primary Endpoint Measured | Purpose |
Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Gene mutations (point mutations and frameshifts) | Detects mutagenic potential |
In Vitro Mammalian Chromosomal Aberration Test | Cultured mammalian cells (e.g., CHO, CHL, human lymphocytes) | Structural and numerical chromosomal abnormalities | Detects clastogenic or aneugenic potential |
In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells | Presence of micronuclei (fragments of or whole chromosomes left behind after cell division) | Detects clastogenic and aneugenic potential |
In Vivo Rodent Bone Marrow Micronucleus Test | Rodents (mice or rats) | Formation of micronuclei in developing red blood cells | Assesses chromosomal damage in a whole organism |
Carcinogenicity Studies and Relevance to Dopaminergic Agents
Long-term carcinogenicity studies are conducted for most new pharmaceuticals intended for chronic or intermittent long-term use. These studies, typically two-year bioassays in rodents (rats and mice), are designed to identify the tumorigenic potential of a drug.
For dopaminergic agents like this compound, there is a specific consideration regarding their mechanism of action. Dopamine is the primary physiological inhibitor of prolactin secretion from the pituitary gland. oup.com Dopamine D2 receptor agonists can suppress prolactin release. oup.com In rodents, particularly female rats, prolonged hormonal imbalances, such as suppressed prolactin levels, can lead to the development of certain endocrine-related tumors, for instance, in the uterus. oup.comnih.gov Conversely, dopamine antagonists that increase prolactin levels have been associated with an increased incidence of mammary and pituitary tumors in rodent carcinogenicity studies. researchgate.net While the relevance of these prolactin-mediated rodent tumors to human risk is debated due to species differences in hormonal regulation, it remains a critical aspect of the preclinical assessment for this class of compounds. oup.comresearchgate.net
Carcinogenicity Study Design | Details |
Species | Typically two rodent species (e.g., Rat and Mouse) |
Duration | 24 months |
Group Size | Usually 50 animals per sex per group |
Endpoints | Survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of all organs and tissues for neoplastic and non-neoplastic lesions. |
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies are designed to evaluate the potential effects of a drug on all stages of reproduction. ich.org The International Council for Harmonisation (ICH) S5(R3) guideline provides a framework for this assessment. europa.eufda.govtga.gov.aunmpa.gov.cn These studies investigate potential impacts on fertility, pregnancy, embryo-fetal development, and pre- and postnatal development of the offspring.
The standard series of studies includes:
Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function, including mating behavior, fertility, and implantation.
Embryo-Fetal Development (EFD): Evaluates toxicity to the developing embryo and fetus during the period of organogenesis, looking for structural abnormalities (teratogenicity) and embryo-fetal death. ich.org These studies are typically conducted in two species, a rodent and a non-rodent (commonly the rabbit). ich.org
Pre- and Postnatal Development (PPND): Examines the effects of drug exposure from implantation through lactation on the growth, development, and functional capacity of the offspring.
Reproductive/Developmental Toxicity Study | Dosing Period | Key Endpoints |
Fertility and Early Embryonic Development | Premating through implantation | Mating performance, fertility indices, sperm analysis, estrous cycles, implantation sites, embryo viability. |
Embryo-Fetal Development | Gestation (period of major organogenesis) | Maternal toxicity, post-implantation loss, fetal weight, external, visceral, and skeletal malformations. |
Pre- and Postnatal Development | Implantation through lactation | Maternal toxicity, parturition, pup viability, growth, and physical and functional development (e.g., sensory, motor, reproductive). |
Safety Pharmacology Screens (e.g., Cardiovascular, Central Nervous System, Respiratory)
Safety pharmacology studies are conducted to investigate potential adverse effects on vital physiological functions. iitri.org The ICH S7A guideline mandates a core battery of tests to assess the effects on the cardiovascular, central nervous, and respiratory systems before a new drug is administered to humans for the first time. vivotecnia.comfda.gov
Cardiovascular System: This is a critical area of investigation. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are used to assess the potential for delayed ventricular repolarization, which can manifest as QT interval prolongation on an electrocardiogram (ECG) and increase the risk of serious cardiac arrhythmias. iitri.org In vivo studies, often using telemetry in conscious, unrestrained animals (e.g., dogs), provide comprehensive data on blood pressure, heart rate, and ECG parameters. iitri.org
Central Nervous System (CNS): Effects on the CNS are evaluated using a functional observational battery (FOB) or a modified Irwin test in rodents. vivotecnia.com These tests assess general behavior, coordination, sensory and motor function, and autonomic activity.
Respiratory System: Respiratory function is typically evaluated in conscious animals using methods like whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume. vivotecnia.com Recent analyses suggest the preclinical respiratory assay may have low prognostic value for clinical adverse events. nih.gov
Follow-up studies may be conducted if the core battery tests reveal a potential liability or if there are specific concerns based on the drug's mechanism of action. fda.gov
Safety Pharmacology Core Battery | Test System | Key Parameters Measured |
Cardiovascular | In vitro hERG assay; In vivo telemetered animals (e.g., dog, non-human primate) | K+ channel current; Blood pressure, heart rate, electrocardiogram (PR, QRS, QT, QTc intervals). iitri.org |
Central Nervous System | Rodents (rat or mouse) | Behavioral changes, effects on motor activity and coordination, changes in reflexes, body temperature (Irwin test or Functional Observational Battery). |
Respiratory | Rodents (rat or mouse) | Respiratory rate, tidal volume, minute volume (using whole-body plethysmography). iitri.org |
Iv. Clinical Research and Translational Aspects of Naxagolide Hydrochloride
Clinical Trial Phases and Rationale for Naxagolide Hydrochloride
This compound was advanced into clinical trials based on its potent activity as a dopamine receptor agonist. wikipedia.orgebi.ac.ukebi.ac.uk The rationale was to leverage its ability to stimulate dopamine receptors to alleviate the motor symptoms of Parkinson's disease. The clinical development program for this compound reached Phase 2 trials. wikipedia.org
Phase 1 trials are primarily focused on assessing the safety of a new drug in a small group of healthy volunteers. These studies determine how the drug is absorbed, distributed, metabolized, and excreted, and identify common side effects.
Phase 2 trials expand on the safety data and begin to evaluate the drug's effectiveness in a larger group of individuals who have the condition the drug is intended to treat. These trials aim to determine the optimal dose and further assess the drug's safety profile.
Clinical trials investigating naxagolide for Parkinson's disease ultimately did not lead to its approval as a therapeutic agent. wikipedia.org While specific details of the trial outcomes are not extensively published, the discontinuation of its development suggests that the results were not sufficiently positive to warrant progression to Phase 3 trials. wikipedia.org
One study using [¹¹C]-(+)-PHNO PET in Parkinson's disease patients with and without impulse control disorders (ICD) found that binding in the ventral striatum was lower in patients with ICD, which may indicate higher dopamine tone in this brain region. nih.gov The study also observed elevated [¹¹C]-(+)-PHNO binding in the dorsal striatum of all Parkinson's patients compared to healthy controls, a finding associated with D2 receptor levels. nih.gov However, the research did not support the hypothesis that D3 receptor levels are elevated in Parkinson's patients with ICD. nih.gov
The clinical development of this compound for Parkinson's disease was discontinued for reasons that are common in the pharmaceutical industry. wikipedia.org Reports indicate that the discontinuation was due to a combination of inadequate effectiveness and/or toxicity issues. wikipedia.org
Generally, clinical trial discontinuation can occur for various reasons, including:
Lack of Efficacy: The drug does not produce the desired therapeutic effect. nih.gov
Safety Concerns: The drug causes unacceptable side effects or toxicity. nih.gov
Commercial or Strategic Decisions: A company may decide to halt development due to market competition, a changing therapeutic landscape, or a shift in corporate strategy. nih.gov
Recruitment Difficulties: Inability to enroll a sufficient number of eligible participants in a timely manner. nih.gov
In the case of naxagolide, the available information points towards a failure to demonstrate a favorable risk-benefit profile in the context of Parkinson's disease treatment. wikipedia.org
Outcomes of Clinical Trials for Parkinson's Disease
This compound as a PET Radioligand in Human Research
Despite the cessation of its therapeutic development, naxagolide has been successfully repurposed as a valuable research tool in the form of its carbon-11 labeled isotopologue, [11C]-(+)-PHNO. wikipedia.orgmdpi.com This radioligand is used in positron emission tomography (PET) imaging to study dopamine D2 and D3 receptors in the living human brain. wikipedia.orgmdpi.comnih.govimperial.ac.uk
[11C]-(+)-PHNO is an agonist radioligand with a preference for D3 receptors over D2 receptors. wikipedia.orgmdpi.comimperial.ac.uk This characteristic makes it particularly useful for imaging these two receptor subtypes, which are often co-localized in the brain. imperial.ac.uk PET studies using [11C]-(+)-PHNO allow researchers to visualize and quantify the availability of D2 and D3 receptors in various brain regions. nih.govsnmjournals.org
The signal from [11C]-(+)-PHNO in PET scans can be dissected to differentiate between D2 and D3 receptor binding, often with the aid of selective antagonists. imperial.ac.uksnmjournals.org This allows for a more detailed understanding of the distribution and density of these receptors in both healthy individuals and in various disease states. snmjournals.org
Property | Description | Reference |
---|---|---|
Target Receptors | Dopamine D2 and D3 receptors | nih.govimperial.ac.uk |
Binding Characteristic | Agonist with preference for D3 receptors | wikipedia.orgmdpi.comimperial.ac.uk |
Imaging Modality | Positron Emission Tomography (PET) | nih.govimperial.ac.uk |
Primary Research Use | In vivo imaging and quantification of D2/D3 receptors in the human brain | nih.govsnmjournals.org |
The ability to image D2 and D3 receptors with [11C]-(+)-PHNO has significant applications in the study of various neurological and psychiatric disorders where the dopamine system is implicated. imperial.ac.ukresearchgate.net These include:
Parkinson's Disease: Investigating changes in D2/D3 receptor availability and their relationship to motor symptoms and treatment-related complications like impulse control disorders. nih.gov
Schizophrenia: Studying the role of D3 receptors in the pathophysiology of the disease and for assessing the receptor occupancy of antipsychotic drugs. researchgate.net
Substance Use Disorders: Examining the involvement of D3 receptors in addiction and the effects of drugs of abuse on the dopamine system. researchgate.net
Other Conditions: Research using [11C]-(+)-PHNO has also extended to conditions like traumatic brain injury and obesity to understand the role of dopamine receptors in these states. researchgate.net
Quantitative analysis of [11C]-(+)-PHNO PET data is crucial for obtaining meaningful and reproducible results. nih.govnih.gov This involves complex data analysis strategies to estimate receptor binding parameters. aacrjournals.org
Several kinetic modeling approaches are used to analyze the dynamic data acquired during a [11C]-(+)-PHNO PET scan. snmjournals.org These methods aim to calculate the binding potential (BPND), a measure of receptor density and affinity. nih.govsnmjournals.org
Commonly used techniques include:
Kinetic Compartment Models: These models use arterial blood data to derive a detailed description of the radioligand's behavior in the brain. snmjournals.org
Reference Tissue Models: These methods avoid the need for invasive arterial blood sampling by using a brain region with negligible receptor density (like the cerebellum) as a reference to estimate the non-specific binding. snmjournals.org The Simplified Reference Tissue Model (SRTM) and its variants are frequently employed. nih.gov
Parametric Imaging: This approach generates images where each pixel value represents a kinetic parameter, such as BPND, allowing for voxel-wise statistical analysis. nih.gov
The choice of data analysis method can impact the results, and researchers continue to refine these techniques to improve the accuracy and reliability of [11C]-(+)-PHNO PET imaging. nih.govsnmjournals.org
Technique | Description | Reference |
---|---|---|
Kinetic Compartment Models | Requires arterial blood sampling for detailed kinetic analysis. | snmjournals.org |
Simplified Reference Tissue Model (SRTM) | A non-invasive method using a reference region to estimate binding potential. | nih.gov |
Parametric Imaging | Generates images of kinetic parameters for voxel-wise analysis. | nih.gov |
Applications in Neurological and Psychiatric Disorders
Translational Research Paradigms Utilizing this compound
Translational research aims to take discoveries from basic science and apply them to clinical practice to improve health. frontiersin.orgbiospective.com this compound, through its use in Positron Emission Tomography (PET) imaging as [¹¹C]-(+)-PHNO, exemplifies this paradigm. It allows researchers to study the same molecular target—the dopamine D2/D3 receptor—across different species, from rodents to non-human primates and humans. mdpi.commdpi.com This provides a direct bridge to translate findings from preclinical animal models, where invasive studies can be conducted, to human subjects, facilitating the development of new therapies for neuropsychiatric disorders. mdpi.com
The journey of [¹¹C]-(+)-PHNO from a preclinical tool to a human imaging agent highlights a successful translational pathway. Initial studies in animals were crucial for characterizing the tracer's properties and predicting its behavior in humans.
Preclinical research in rodents and non-human primates (NHPs) established that [¹¹C]-(+)-PHNO is a D3-preferring agonist radioligand. mdpi.comoup.com These studies demonstrated its high affinity for dopamine D3 receptors over D2 receptors. mdpi.com For instance, autoradiography in rodents and PET scans in baboons identified the highest levels of [¹¹C]-(+)-PHNO binding in D3-rich regions like the substantia nigra and globus pallidus. mdpi.com This preclinical work was foundational for designing and interpreting subsequent human trials.
Human PET studies confirmed and expanded upon these preclinical findings. The regional distribution of [¹¹C]-(+)-PHNO binding in the human brain mirrored what was observed in NHPs, with high signals in the globus pallidus, substantia nigra, and ventral striatum. mdpi.com Furthermore, human studies quantified the proportion of the [¹¹C]-(+)-PHNO signal attributable to D3 versus D2 receptors in various brain regions. Using a selective D3 antagonist, researchers confirmed that the signal in the hypothalamus and substantia nigra is almost entirely from D3 receptors (100%), while in the globus pallidus it is approximately 65%, and in the ventral striatum, it is about 26%. nih.gov This validation in humans was a critical step, confirming that the preclinical models were representative and that [¹¹C]-(+)-PHNO could be used to specifically assess D3 receptor availability in humans. oup.com
However, the translation is not without its complexities. Anesthetics like isoflurane, commonly used in preclinical animal scans, can alter dopamine levels and tracer binding, which is a significant confounding factor not present in typical human studies performed on conscious individuals. frontiersin.org This highlights the importance of carefully considering methodological differences when bridging preclinical and clinical findings.
Below is a data table summarizing the comparative binding properties of [¹¹C]-(+)-PHNO across different species, illustrating the translational link.
Parameter | Species | Key Findings | Reference |
---|---|---|---|
Regional Distribution (Highest Binding) | Mouse | High D3 receptor binding in the substantia nigra (SN) and globus pallidus (GP). | mdpi.com |
Non-Human Primate (Baboon) | Highest D3 receptor binding found in the SN-Ventral Tegmental Area (VTA), GP, putamen, and caudate. | mdpi.com | |
Human | High D3 receptor binding in the GP, ventral striatum, putamen, caudate, and substantia nigra. Confirmed preclinical distribution patterns. | mdpi.comnih.gov | |
Receptor Selectivity | In Vitro / Preclinical | Demonstrated 30- to 50-fold higher affinity for D3 over D2 receptors. | snmjournals.org |
Human (In Vivo) | Confirmed preferential binding to D3 receptors. Signal in substantia nigra and hypothalamus is ~100% from D3 receptors. | nih.govoup.com | |
Response to Dopamine Release (Amphetamine Challenge) | Preclinical (Anesthetized Animals) | Amphetamine challenge significantly reduced [¹¹C]-(+)-PHNO binding, with a sensitivity ~1.5 times greater than [¹¹C]raclopride. | nih.gov |
Human | Confirmed higher sensitivity to amphetamine-induced dopamine release compared to [¹¹C]raclopride, making it a superior tool for measuring acute changes in synaptic dopamine. | nih.gov |
A biomarker is a defined characteristic that can be measured as an indicator of normal biological processes, pathogenic processes, or responses to an intervention. nordicbioscience.com The radiolabeled form of naxagolide, [¹¹C]-(+)-PHNO, is used as a pharmacodynamic biomarker itself and as a tool to validate other potential biomarkers for neuropsychiatric disorders. nih.govnih.gov
[¹¹C]-(+)-PHNO PET serves as a biomarker for the in vivo status of dopamine D2 and D3 receptors. Its agonist nature makes it particularly sensitive to the high-affinity state of these receptors, which is thought to be the functionally active state. snmjournals.org This allows researchers to investigate dysregulation of the dopaminergic system in conditions like schizophrenia, substance use disorders, and Parkinson's disease. oup.comnih.gov
One of the key applications of [¹¹C]-(+)-PHNO as a biomarker is in measuring dopamine receptor occupancy by therapeutic drugs. By performing PET scans before and after administration of a drug, researchers can quantify how much of the drug binds to D2 and D3 receptors in the living human brain. This is crucial for determining appropriate dosing and confirming target engagement for novel therapeutics. nih.govfrontiersin.org For example, studies have used this method to evaluate the D3 receptor occupancy of drugs like buspirone and the novel partial agonist BP1.4979 in healthy volunteers. nih.govnih.gov
Furthermore, [¹¹C]-(+)-PHNO is used to validate biomarkers related to synaptic dopamine release. Pharmacological challenges, such as the administration of amphetamine, induce a release of endogenous dopamine. This synaptic dopamine competes with [¹¹C]-(+)-PHNO for binding to receptors, leading to a measurable reduction in the PET signal. The magnitude of this reduction serves as a biomarker for dopamine release capacity. Human studies have validated that [¹¹C]-(+)-PHNO is more sensitive to these changes than antagonist radiotracers like [¹¹C]raclopride, particularly in D3-rich brain regions. nih.gov This paradigm has been used to show that the novel compound TAK-041 can blunt amphetamine-induced dopamine release in the human brain, demonstrating its potential as a neuromodulator. nih.gov
The table below presents data from studies where [¹¹C]-(+)-PHNO was used for biomarker validation.
Biomarker Application | Study Details | Quantitative Findings | Reference |
---|---|---|---|
Pharmacodynamic Biomarker of Dopamine Release (Amphetamine Challenge) | Comparison with [¹¹C]raclopride in healthy subjects after oral amphetamine (0.3 mg/kg). | Reduction in [¹¹C]-(+)-PHNO binding potential (BPND) was 1.5 times larger than that of [¹¹C]raclopride in the dorsal striatum. Significant reductions in BPND were seen in D3-rich regions (e.g., ventral striatum: ~25% reduction). | nih.gov |
Evaluation of TAK-041's effect on amphetamine-induced dopamine release. | Amphetamine alone caused a 16-28% decrease in [¹¹C]-(+)-PHNO BPND. Pre-treatment with TAK-041 significantly attenuated this reduction in the putamen and ventral striatum by 26% and 18%, respectively. | nih.govresearchgate.net | |
Biomarker of Target (Receptor) Occupancy | Evaluation of D3/D2 receptor occupancy by the anxiolytic drug buspirone. | High acute doses of buspirone (60-120 mg) resulted in modest (~25%) occupancy of both D2 and D3 receptors. | nih.gov |
Evaluation of D3/D2 receptor occupancy by the D3 partial agonist BP1.4979. | Single and subchronic administration dose-dependently occupied D3 and D2 receptors, with preferential occupancy of D3 receptors at longer time points post-administration. | nih.gov | |
Biomarker for Pancreatic Beta-Cell Mass | Use of [¹¹C]-(+)-PHNO to target D2/D3 receptors on pancreatic beta cells in Type 1 Diabetes (T1DM) patients vs. healthy controls (HC). | [¹¹C]-(+)-PHNO PET imaging could differentiate between HC and T1DM individuals, suggesting its potential as a biomarker for beta-cell mass. | researchgate.net |
V. Future Directions and Research Gaps for Naxagolide Hydrochloride
Unexplored Therapeutic Applications for Dopamine Receptor Modulation
The intricate involvement of dopamine receptors in a wide array of physiological and behavioral processes suggests that their modulation could offer therapeutic benefits beyond their traditional applications. acs.org The dopaminergic system is a key player in pain modulation, and targeting dopamine receptors, particularly the D2 subtype, presents a novel strategy for managing chronic pain. nih.gov Preclinical and clinical evidence indicates that levodopa, a dopamine precursor, can alleviate pain associated with Parkinson's disease, and direct administration of dopaminergic agents in animal models has demonstrated analgesic effects. nih.gov
Furthermore, the role of dopamine receptors in neuropsychiatric disorders like depression is an area of growing interest. nih.gov While the exact mechanisms are still being unraveled, the distribution of dopamine receptors in brain regions associated with mood and emotion suggests their potential as therapeutic targets. nih.gov The formation of dopamine D1-D2 receptor heterodimers has been implicated in the pathophysiology of depression, opening up new avenues for drug development. nih.gov
Potential Therapeutic Area | Rationale for Dopamine Receptor Modulation |
Chronic Pain | The dopaminergic system overlaps significantly with pain modulation pathways in the central nervous system. D2 receptor agonists have shown analgesic potential. nih.gov |
Depression | Dopamine receptors are widely distributed in brain regions crucial for mood regulation. Dysregulation of the dopaminergic system is linked to depressive disorders. nih.gov |
Substance Use Disorders | D3 receptor ligands are under investigation for their potential to treat substance use disorders. acs.org |
Cognitive Impairment | D1 receptor agonists have been explored for their potential to address cognitive deficits associated with aging and various neurological and psychiatric conditions. frontiersin.org |
Advanced Imaging Techniques for Dopamine Receptor Subtypes
Advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have revolutionized our ability to study dopamine receptors in the living brain. nih.govnih.gov These methods allow for the visualization and quantification of receptor density, occupancy, and function, providing invaluable insights into the neurobiology of various disorders. nih.govnih.gov
Radiolabeled forms of naxagolide, such as [11C]-(+)-PHNO, have been developed and utilized as PET tracers to image the high-affinity state of dopamine D2 receptors. This is particularly significant as it allows for the specific investigation of D2HIGH and D3 receptor sites, which are thought to play a crucial role in the therapeutic effects and side effects of dopaminergic drugs. The development of more selective and potent radioligands for all five dopamine receptor subtypes remains a key area of research. nih.gov Such tools would enable a more precise understanding of the role of each subtype in health and disease, and facilitate the development of more targeted therapies. nih.gov
Recent advancements also include the use of novel MRI sequences, such as neuromelanin-sensitive MRI, which can indirectly assess the integrity of the dopaminergic system by visualizing neuromelanin-containing cells in the substantia nigra. snmjournals.org Combining these advanced imaging modalities can provide a more comprehensive picture of dopaminergic neurotransmission. snmjournals.org
Imaging Technique | Application in Dopamine Receptor Research | Key Radiotracers/Methods |
PET (Positron Emission Tomography) | Quantifies receptor density, occupancy, and neurotransmitter release. nih.govnih.gov | [11C]-(+)-PHNO (for D2/D3 receptors), [11C]raclopride, [18F]fallypride, [11C]SCH23390. nih.govmdpi.com |
SPECT (Single-Photon Emission Computed Tomography) | Measures dopamine transporter (DAT) availability and receptor binding. nih.gov | 123I-FP-CIT (DaTSCAN), 123I-IBZM. nih.gov |
Neuromelanin-sensitive MRI | Visualizes the loss of dopaminergic neurons in the substantia nigra. snmjournals.org | Not applicable (MRI sequence). |
High-Resolution Microscopy | Visualizes subcellular localization of receptor proteins. elifesciences.org | Split-GFP reconstitution. elifesciences.org |
Novel Synthetic Strategies for Naxagolide Hydrochloride Derivatives
The development of novel synthetic strategies is crucial for creating derivatives of this compound with improved pharmacological profiles. This includes enhancing selectivity for specific dopamine receptor subtypes, improving pharmacokinetic properties, and reducing potential side effects. Research in this area often involves the modification of the core naxagolide structure. For instance, the development of fluorinated derivatives of this compound has been reported. bioworld.com
General approaches to synthesizing novel heterocyclic compounds, which could be applied to create naxagolide derivatives, include multicomponent reactions and the fusion of different heterocyclic rings. mdpi.com These strategies can lead to the efficient construction of complex molecular scaffolds. The synthesis of novel N-arylpiperazine derivatives as D2/D3 receptor ligands, for example, has been achieved through classical methodologies and microwave-assisted synthesis. nih.gov Furthermore, computational methods like molecular docking and pharmacophore mapping are increasingly being used to guide the design of new compounds with desired activities. acs.orgbiointerfaceresearch.com
Investigation of this compound in Polypharmacology
Polypharmacology, the concept that drugs can interact with multiple targets, is gaining recognition as a key consideration in drug development. Investigating the polypharmacological profile of this compound could uncover previously unknown interactions and therapeutic possibilities. While primarily known as a D2-receptor agonist, naxagolide also shows affinity for D3 receptors.
In silico studies can be employed to predict the potential off-target interactions of naxagolide and its derivatives. acs.org By screening against a panel of receptors and enzymes, researchers can identify potential new therapeutic applications or predict potential adverse effects. For example, a study on antipsychotic efficacy found that chronic treatment could lead to an increase in the proportion of D2 receptors in a high-affinity state, a phenomenon that could be investigated with D2 agonists like naxagolide. jneurosci.orgresearchgate.net This highlights the complex interplay of receptor states and the potential for drugs to have nuanced effects beyond simple agonism or antagonism.
Re-evaluation of this compound in Combination Therapies
The potential of this compound in combination with other therapeutic agents is an area ripe for exploration. Combining drugs with different mechanisms of action can often lead to synergistic effects, allowing for lower doses and potentially reducing side effects. For instance, in the context of Parkinson's disease, combining a D2 agonist like naxagolide with a D1 receptor agonist could provide a more balanced dopaminergic stimulation. frontiersin.org
The interaction between the dopaminergic and other neurotransmitter systems, such as the serotonergic and glutamatergic systems, is also a critical area of investigation. frontiersin.org For example, the co-administration of D2-like receptor agonists with opioids has been explored for its potential to enhance analgesic effects. nih.gov Furthermore, the development of D1-D2 receptor heterodimer-specific ligands could offer a novel approach to treating conditions like Parkinson's disease and depression. nih.govfrontiersin.org Clinical trials investigating various combination therapies for neurological disorders provide a framework for how such studies could be designed for naxagolide. clinicaltrials.govclinicaltrials.gov
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。